molecular formula C24H31N3O2 B5730472 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide

Cat. No.: B5730472
M. Wt: 393.5 g/mol
InChI Key: NRANTCDUEWIGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 4-acetylphenylpiperazine with 2,6-diethylphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The acetyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group on the phenyl ring and the diethyl substitution on the other phenyl ring contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-4-19-7-6-8-20(5-2)24(19)25-23(29)17-26-13-15-27(16-14-26)22-11-9-21(10-12-22)18(3)28/h6-12H,4-5,13-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRANTCDUEWIGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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